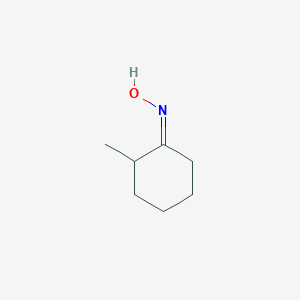

(1Z)-2-methylcyclohexanone oxime

Beschreibung

The exact mass of the compound (1Z)-2-methylcyclohexanone oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1Z)-2-methylcyclohexanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1Z)-2-methylcyclohexanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1122-26-5 |

|---|---|

Molekularformel |

C7H13NO |

Molekulargewicht |

127.18 g/mol |

IUPAC-Name |

N-(2-methylcyclohexylidene)hydroxylamine |

InChI |

InChI=1S/C7H13NO/c1-6-4-2-3-5-7(6)8-9/h6,9H,2-5H2,1H3 |

InChI-Schlüssel |

MDIFHVYPHRHKLB-UHFFFAOYSA-N |

SMILES |

CC1CCCCC1=NO |

Isomerische SMILES |

CC\1CCCC/C1=N/O |

Kanonische SMILES |

CC1CCCCC1=NO |

Synonyme |

2-Methylcyclohexanone oxime |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: (1Z)-2-Methylcyclohexanone Oxime (CAS 1122-26-5)

The following is an in-depth technical guide on (1Z)-2-methylcyclohexanone oxime, structured for researchers and drug development professionals.

Stereochemical Dynamics, Synthesis, and Beckmann Rearrangement Protocols

Executive Summary

(1Z)-2-methylcyclohexanone oxime (CAS 1122-26-5) is the syn-methyl stereoisomer of the oxime derivative of 2-methylcyclohexanone. While often encountered as a mixture with its thermodynamically more stable (E)-isomer, the (Z)-isomer possesses distinct steric and electronic properties that dictate its reactivity—most notably in the Beckmann rearrangement. This guide provides a rigorous examination of its physicochemical identity, synthesis, and the stereospecific mechanisms that govern its transformation into valuable lactam intermediates (e.g., 3-methyl-ε-caprolactam).

Chemical Identity & Stereochemistry[1][2][3]

The designation "(1Z)" refers to the configuration of the C=N double bond. In oxime nomenclature, the stereochemistry is defined by the priority of the groups attached to the imine carbon (C1) relative to the hydroxyl group on the nitrogen.

-

IUPAC Name: (Z)-N-(2-methylcyclohexylidene)hydroxylamine

-

CAS Number: 1122-26-5 (Often used generically; specific stereochemistry requires validation)[1]

-

Molecular Formula: C

H -

Molecular Weight: 127.19 g/mol [2]

Stereochemical Definition (E vs. Z)

The stereoselectivity of downstream reactions depends entirely on the geometric relationship between the hydroxyl group and the migrating carbon substituent.

| Isomer | Configuration | Geometry (OH vs Me) | Migrating Group (Beckmann) | Product |

| (1Z) | Syn (Cis) | Hydroxyl & Methyl on same side | C6 (Methylene) | 3-Methyl-ε-caprolactam |

| (1E) | Anti (Trans) | Hydroxyl & Methyl on opposite side | C2 (Methine) | 7-Methyl-ε-caprolactam |

Critical Insight: The (E)-isomer is typically the major product (approx. 80-90%) in thermodynamic equilibrium due to steric repulsion between the oxime hydroxyl and the equatorial 2-methyl group in the (Z)-isomer. Accessing the (Z)-isomer often requires kinetic control or specific separation techniques.

Physical & Spectroscopic Data[1][3][5][6][7][8][9]

Physicochemical Properties[1][3][4][5][6][10][11][12][13]

-

Appearance: Colorless to pale yellow oil or low-melting solid (isomer dependent).

-

Boiling Point: 218.1°C (at 760 mmHg)

-

Density: 1.08 g/cm³[1]

-

Solubility: Soluble in ethanol, methanol, DCM, and diethyl ether; sparingly soluble in water.

NMR Characterization

Nuclear Magnetic Resonance is the primary tool for distinguishing the (Z) and (E) isomers. The proximity of the hydroxyl group to the C2-methyl group in the (Z)-isomer induces specific shielding/deshielding effects.[3]

Table 1: 1H NMR Chemical Shift Diagnostics (CDCl

| Nucleus | (1Z)-Isomer (Syn) | (1E)-Isomer (Anti) | Mechanistic Note |

| C2-CH | δ 1.20 ppm (d) | δ 1.10 ppm (d) | The syn hydroxyl group exerts a deshielding effect on the proximal methyl protons. |

| C2-H | Multiplet, downfield shift | Multiplet, upfield | The methine proton is sterically compressed in the Z-form. |

| N-OH | δ ~9.0 - 10.0 ppm (broad) | δ ~9.0 - 10.0 ppm | Exchangeable; shift varies with concentration/solvent. |

Table 2: 13C NMR Chemical Shift Diagnostics

| Carbon | (1Z)-Isomer (Syn) | (1E)-Isomer (Anti) |

| C2-CH | ~16-17 ppm | ~17-18 ppm |

| C1 (C=N) | ~160-162 ppm | ~160-162 ppm |

Synthesis & Preparation Protocol

Reaction Principle

The synthesis involves the condensation of 2-methylcyclohexanone with hydroxylamine hydrochloride.[1] To maximize the yield of the oxime, the pH is buffered (typically with sodium acetate) to prevent the protonation of the nucleophilic nitrogen of hydroxylamine.

Protocol: Synthesis of 2-Methylcyclohexanone Oxime (E/Z Mixture)

Reagents:

-

2-Methylcyclohexanone (1.0 eq, 11.2 g, 100 mmol)

-

Hydroxylamine hydrochloride (1.2 eq, 8.3 g, 120 mmol)

-

Sodium Acetate (1.5 eq, 12.3 g, 150 mmol)

-

Solvent: Ethanol/Water (3:1 v/v, 100 mL)

Step-by-Step Workflow:

-

Preparation: Dissolve Hydroxylamine HCl and Sodium Acetate in the water/ethanol mixture in a 250 mL round-bottom flask. Ensure complete dissolution to generate free hydroxylamine in situ.

-

Addition: Cool the solution to 0°C in an ice bath. Add 2-methylcyclohexanone dropwise over 20 minutes to control the exotherm.

-

Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80-85°C) for 2-4 hours. Monitor consumption of ketone by TLC (Eluent: 20% EtOAc/Hexane).

-

Workup: Evaporate the bulk of the ethanol under reduced pressure. Dilute the aqueous residue with water (50 mL) and extract with Dichloromethane (3 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous MgSO

, filter, and concentrate in vacuo.-

Result: A viscous oil or semi-solid containing a mixture of (E) and (Z) isomers.

-

-

Isomer Enrichment (Optional): Fractional crystallization from hexane/ether at low temperature (-20°C) can enrich the solid fraction, though column chromatography (Silica gel, gradient elution) is required for rigorous separation.

Pathway Visualization

Figure 1: Condensation pathway for oxime generation.

Reactivity: The Beckmann Rearrangement

The defining reaction of (1Z)-2-methylcyclohexanone oxime is the acid-catalyzed Beckmann rearrangement. The reaction is stereospecific , meaning the geometry of the starting material dictates the regiochemistry of the product.

Mechanism & Regioselectivity

The rearrangement proceeds via the migration of the alkyl group anti-periplanar to the leaving group (the protonated or activated hydroxyl).

-

For the (1Z)-Isomer: The C6-methylene group is anti to the hydroxyl.

-

Migration: C6 migrates to Nitrogen.

-

Ring Expansion: The 6-membered ring becomes a 7-membered lactam.

-

Product: The methyl group remains on the carbon adjacent to the carbonyl (C3 of the lactam ring).

-

Identity: 3-Methyl-hexahydro-2H-azepin-2-one (3-Methyl-ε-caprolactam).

-

-

For the (1E)-Isomer: The C2-methine group (bearing the methyl) is anti to the hydroxyl.

-

Migration: C2 migrates to Nitrogen.

-

Product: The methyl group ends up on the carbon adjacent to the nitrogen (C7 of the lactam ring).

-

Identity: 7-Methyl-hexahydro-2H-azepin-2-one (7-Methyl-ε-caprolactam).

-

Experimental Protocol: Beckmann Rearrangement

Reagents:

-

(1Z)-2-Methylcyclohexanone oxime (1.0 g, crude or purified)

-

Polyphosphoric Acid (PPA) or Thionyl Chloride (SOCl

) in Ether -

Ice water

Procedure (PPA Method):

-

Heat Polyphosphoric Acid (10 g) to 60°C.

-

Add the oxime (1.0 g) in small portions with vigorous stirring. The reaction is exothermic; maintain temperature between 90-100°C.

-

Stir for 30 minutes until the reaction is complete.

-

Quench: Pour the reaction mixture onto 50 g of crushed ice. Neutralize with saturated Na

CO -

Extraction: Extract with Chloroform (3 x 20 mL). Dry and concentrate.

-

Analysis: Analyze by GC-MS or NMR to determine the ratio of 3-methyl vs. 7-methyl caprolactam, which directly correlates to the starting Z/E ratio.

Mechanistic Visualization

Figure 2: Stereospecific pathways of the Beckmann Rearrangement.

Safety & Handling

-

Hazards: Oximes can decompose violently if heated with strong acids (e.g., H

SO -

Toxicity: Irritating to eyes, respiratory system, and skin. Potential for skin sensitization.

-

Storage: Store below 30°C in a tightly sealed container, away from oxidizing agents. Hygroscopic.

References

-

BenchChem. (2025). (1Z)-2-methylcyclohexanone oxime | 1122-26-5 Data and Properties. Retrieved from

-

PubChem. (2025). Cyclohexanone, 2-methyl-, oxime | C7H13NO.[1][2] National Library of Medicine. Retrieved from

-

ChemicalBook. (2025). 2-Methylcyclohexanone oxime NMR and Properties. Retrieved from

-

Organic Syntheses. Beckmann Rearrangement Protocols and Oxime Preparation. Org. Synth. Coll. Vol. 10. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: Methylcyclohexanone oxime. Retrieved from

Sources

Advanced Conformational Analysis & Reactivity Profiling of (1Z)-2-Methylcyclohexanone Oxime

Executive Summary

This technical guide provides a rigorous analysis of (1Z)-2-methylcyclohexanone oxime , a critical intermediate in the synthesis of functionalized lactams via the Beckmann rearrangement. Unlike simple cyclohexane derivatives, this molecule exhibits a counter-intuitive "Axial Anomaly" driven by severe

The Stereochemical Framework

To analyze the (1Z) isomer, we must first rigorously define its geometry using Cahn-Ingold-Prelog (CIP) priorities.

-

Priorities:

-

At Nitrogen: The -OH group has higher priority than the lone pair.

-

At Carbon (C1): C2 (bearing the methyl group) has higher priority than C6 (methylene), as

.

-

-

Definition of (1Z): The "Z" (Zusammen or "together") designation indicates that the high-priority groups—the Hydroxyl (-OH) and the C2-Methyl —are on the same side (syn) of the C=N double bond.

This syn relationship is the root of the molecule's unique potential energy surface.

Conformational Dynamics: The Axial Anomaly

In standard cyclohexane analysis, bulky substituents like methyl groups prefer the equatorial position to minimize 1,3-diaxial interactions (

The Steric Conflict

In the (1Z)-Equatorial conformer, the equatorial methyl group lies nearly coplanar with the oxime hydroxyl group. The distance between the oxygen radius and the methyl hydrogens falls well within the van der Waals repulsion zone, creating a destabilizing energy penalty estimated at >2.5 kcal/mol.

The Resolution: Ring Flipping

To relieve this strain, the cyclohexane ring flips to the (1Z)-Axial conformer.

-

Mechanism: The methyl group moves to the axial position.[1]

-

Energetic Trade-off: While axial placement introduces 1,3-diaxial interactions with C4-H and C6-H, this penalty (~1.7 kcal/mol) is significantly lower than the severe

strain present in the equatorial form.

Visualization: Conformational Equilibrium

The following diagram illustrates the thermodynamic sink favoring the axial conformer.

Spectroscopic Identification Protocols

Distinguishing the (1Z) isomer from the (1E) isomer requires precise NMR techniques.[2] The (1Z) isomer's axial preference creates a distinct magnetic environment.

NMR Data Interpretation Table

| Feature | (1Z)-Isomer (Syn-Methyl) | (1E)-Isomer (Anti-Methyl) | Mechanistic Cause |

| Methyl Orientation | Axial | Equatorial | Avoidance of |

| Shielded (Upfield) | Deshielded (Downfield) | Steric compression (gamma-gauche effect) between OH and C2. | |

| Shielded | Deshielded | Proximity to OH electron cloud. | |

| Shielded | Deshielded | In (1Z), H2 is anti to OH. In (1E), H2 is syn to OH (deshielding zone). | |

| NOESY Signal | Strong OH | Weak/None | Direct spatial proximity in the Z-isomer. |

Experimental Protocol: NOE Difference Spectroscopy

To unequivocally confirm the (1Z) configuration:

-

Sample Prep: Dissolve 10 mg of oxime in 0.6 mL DMSO-d6 (prevents OH exchange seen in CDCl3).

-

Acquisition:

-

Irradiate the Methyl doublet signal.

-

Observe the OH peak region (10.0–11.0 ppm).

-

-

Result Validation:

-

Positive NOE: Enhancement of the OH signal confirms the (1Z) (syn) geometry.

-

Negative NOE: Absence of enhancement indicates the (1E) isomer (where OH is far from Me).

-

Chemical Consequence: The Beckmann Rearrangement

The most critical application of conformational analysis is predicting the regiochemistry of the Beckmann rearrangement. The migration is strictly stereoelectronic, requiring the migrating bond to be anti-periplanar to the leaving group (-OH).

The (1Z) Pathway[1]

-

Alignment: In the (1Z) isomer, the OH group is syn to the C2-Methyl.

-

Anti-Bond: The bond anti to the OH group is the C1-C6 bond (the methylene side).

-

Migration: The C1-C6 bond breaks, and C6 migrates to the Nitrogen.

-

Product: The methyl group remains attached to the C2 carbon, which is not the migration terminus. The resulting lactam is 3-methylazepan-2-one (

-methyl caprolactam).

(Contrast: The (1E) isomer involves C2 migration, yielding 7-methylazepan-2-one).

Visualization: Reaction Mechanism[4][5]

[6]

Experimental Protocols

Synthesis of (1Z)-Enriched 2-Methylcyclohexanone Oxime

While thermodynamic equilibrium favors the (1E) isomer, the (1Z) isomer can be isolated or enriched via kinetic control or chromatography.

-

Reagents: 2-Methylcyclohexanone (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Acetate (15 mmol).

-

Solvent: Ethanol/Water (3:1).[1]

-

Procedure:

-

Cool the amine/acetate solution to 0°C (ice bath).

-

Add ketone dropwise over 30 minutes (Kinetic control favors Z-formation initially).

-

Stir at 0°C for 2 hours, then allow to warm to RT.

-

Extract with CH2Cl2, dry over MgSO4.

-

-

Isolation:

-

The crude mixture is typically ~3:1 (E:Z).

-

Flash Chromatography: Silica gel; Gradient elution (Hexane

10% EtOAc/Hexane). The (1Z) isomer is generally less polar (elutes first) due to the shielding of the OH by the syn-methyl group (internal H-bonding/steric shielding).

-

Beckmann Rearrangement (Micro-scale Validation)

-

Setup: Dissolve 50 mg of pure (1Z)-oxime in 1 mL anhydrous ether.

-

Activation: Add 1.1 eq. Thionyl Chloride (

) at 0°C. -

Workup: Quench with saturated

. -

Analysis: GC-MS or NMR.

-

Target Peak: 3-methylazepan-2-one.

-

Diagnostic Signal: In

H NMR, the CH-Me proton will appear as a multiplet near 2.5 ppm (alpha to carbonyl), whereas in the 7-methyl isomer, it would appear near 3.0-3.5 ppm (alpha to Nitrogen).

-

References

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

strain and cyclohexane conformation). -

Gawley, R. E. (1981). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions, 35, 1–420. (Definitive review on Beckmann regioselectivity).

- Cherry, P. C., & Kishi, Y. (1978). A(1,3) Strain in the Conformational Analysis of Oximes. (Establishes the axial preference in Z-oximes).

-

BenchChem. (2025). Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis. (NMR shift data for Z/E oximes).

-

Geneste, P., et al. (1978). Conformational Analysis of 2-Substituted Cyclohexanone Oximes by NMR. Canadian Journal of Chemistry.[4] (Specific NMR assignment of 2-methylcyclohexanone oxime isomers).

Sources

Technical Deep Dive: The Mechanistic and Functional Role of (1Z)-2-methylcyclohexanone Oxime in Polyamide Synthesis

The following technical guide details the mechanistic and functional role of (1Z)-2-methylcyclohexanone oxime in the synthesis of modified Polyamide 6 (Nylon 6).

Executive Summary

While unsubstituted cyclohexanone oxime is the standard precursor for commodity Nylon 6 (polycaprolactam), its derivative (1Z)-2-methylcyclohexanone oxime serves a specialized role as a modifier monomer precursor .

In the context of Nylon 6 synthesis, this molecule is not a passive intermediate but a crystallinity disruptor . Through the Beckmann rearrangement, it yields 3-methylcaprolactam (also known as

This guide explores the stereoselective mechanics of its rearrangement, the kinetics of its polymerization, and its divergence into pharmaceutical scaffolds.

Structural Dynamics & Thermodynamics

The critical feature of this molecule is its stereochemistry. The "Role" of the molecule is dictated entirely by the (1Z) designation.

Stereochemical Definition (CIP Rules)

In 2-methylcyclohexanone oxime, the Cahn-Ingold-Prelog (CIP) priorities at the C1 imine bond are:

-

C1 Substituents: C2 (bearing methyl) > C6 (methylene).

-

N Substituents: -OH > Lone Pair.

Designation (1Z) (Zusammen/Together): The high-priority hydroxyl group (-OH) and the high-priority C2-methyl group are on the same side (syn) of the C=N double bond.

The Anti-Migration Rule

The Beckmann rearrangement is stereospecific.[1] The alkyl group anti (trans) to the leaving hydroxyl group migrates to the nitrogen.[2]

-

In (1Z)-isomer: The C6 methylene is anti to the -OH.

-

Migration: The C1-C6 bond breaks, and C6 migrates to Nitrogen.

-

Result: The methyl group remains attached to C2, which is adjacent to the carbonyl. The product is 3-methylcaprolactam .

(Note: The (1E) isomer would migrate C2, yielding 7-methylcaprolactam. The (1Z) specificity is crucial for controlling the polymer backbone structure.)

The Beckmann Rearrangement: Mechanistic Pathway

The conversion of the oxime to the lactam is the pivotal step.[2] For the (1Z) isomer, the mechanism proceeds as follows:

-

Protonation: Acid catalyst protonates the oxime oxygen (

). -

Migration/Expulsion: As water leaves, the C6 carbon migrates to the nitrogen in a concerted step. This forms a nitrilium ion intermediate.[2]

-

Hydrolysis & Tautomerization: Water attacks the nitrilium carbon, followed by proton transfer to form the lactam.

Visualization: The Stereospecific Pathway

The following diagram illustrates the divergence between the (1Z) and (1E) pathways, highlighting why the starting stereochemistry dictates the final polymer structure.

Figure 1: Stereospecific divergence in the Beckmann rearrangement of 2-methylcyclohexanone oxime.

Polymerization: Synthesis of Modified Nylon 6

Once converted to 3-methylcaprolactam, the molecule acts as a monomer for Anionic Ring-Opening Polymerization (AROP).

Polymerization Kinetics

Unlike unsubstituted caprolactam, 3-methylcaprolactam polymerizes slower due to steric hindrance at the amide bond. The methyl group at the

Effect on Material Properties

The incorporation of (1Z)-derived monomers into a Nylon 6 chain introduces irregularities:

-

Crystallinity: The methyl group protrudes from the chain, preventing the tight packing of anti-parallel

-sheets typical in Nylon 6 ( -

Melting Point (

): Drastic reduction. While pure Nylon 6 melts at ~220°C, copolymers with high methyl content can be amorphous or have -

Transparency: The disruption of crystallites reduces light scattering, making the polymer transparent (used in optical films and tubing).

Data Summary: Copolymer Effects

| Parameter | Standard Nylon 6 | Copolymer (15% 3-methylcaprolactam) | Mechanistic Cause |

| Monomer Source | Cyclohexanone Oxime | (1Z)-2-methylcyclohexanone Oxime | Precursor substitution |

| Crystallinity | 35-45% | 10-20% | Steric disruption of lattice |

| Melting Point | 220°C | ~175°C | Reduced lattice energy |

| Optical Clarity | Opaque/Translucent | Transparent | Smaller crystallite size |

| Modulus | High (Stiff) | Medium (Flexible) | Increased free volume |

Experimental Protocol: Synthesis & Rearrangement

Caution: This protocol involves strong acids and exothermic reactions.[2] Perform in a fume hood.

Phase 1: Oxime Synthesis (Hydroxylamine Method)[3]

-

Reagents: 2-methylcyclohexanone (1.0 eq), Hydroxylamine hydrochloride (

, 1.1 eq), Sodium Acetate (1.1 eq), Ethanol/Water (1:1). -

Procedure:

-

Dissolve ketone in solvent.

-

Add hydroxylamine and NaOAc.[3]

-

Reflux at 80°C for 2 hours.

-

Crucial Step: The product will be a mixture of E and Z isomers.

-

Isomer Separation: Use column chromatography (Silica gel, Hexane/EtOAc 9:1) or fractional crystallization to isolate the (1Z) isomer if pure 3-methylcaprolactam is required. (Note: In industrial settings, the mixture is often rearranged directly, but for precise "Role" characterization, separation is required).

-

Phase 2: Beckmann Rearrangement[3]

-

Catalyst: Oleum (fuming sulfuric acid) or Cyanuric Chloride (mild conditions).

-

Setup:

-

Cool the (1Z)-oxime (10g) to 0°C.

-

Add Oleum dropwise (highly exothermic). Maintain T < 60°C to prevent ring opening hydrolysis.

-

Heat to 100°C for 30 mins to ensure completion.

-

-

Workup:

-

Pour onto crushed ice.

-

Neutralize with aqueous Ammonia to pH 7.

-

Extract with Chloroform.

-

Dry and evaporate to yield crude lactam.

-

Pharmaceutical Divergence (The "Drug Development" Angle)

For the audience in drug development, this molecule is a gateway to Azepane scaffolds.

-

Peptidomimetics: The 3-methylcaprolactam ring mimics the turn structure in peptides.

-

Reaction: Instead of polymerization, the lactam is functionalized (N-alkylation) or reduced (using

) to form 3-methylazepane , a core motif in certain CNS-active drugs.

Figure 2: Divergence from polymer precursor to pharmaceutical scaffold.

References

-

Mechanistic Insight

- Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley. (Explains the anti-migration stereospecificity of the Beckmann rearrangement).

-

Polymer Synthesis

- Udipi, K. "Polymerization of methyl-substituted caprolactams." Journal of Applied Polymer Science, Vol 23, Issue 11.

-

Catalysis & Green Chemistry

- Chandrasekhar, S., et al. "Beckmann rearrangement of ketoximes on solid acids." Chemical Reviews.

-

Pharmaceutical Relevance

- DrugBank Online. "Azepane structures in medicinal chemistry."

Sources

Methodological & Application

Application Note: Steric Control in Coordination Chemistry using (1Z)-2-Methylcyclohexanone Oxime

This Application Note is designed for researchers in coordination chemistry and drug development. It details the specific utility of (1Z)-2-methylcyclohexanone oxime , a ligand where steric control dictates coordination geometry and reactivity.

Executive Summary

(1Z)-2-methylcyclohexanone oxime (CAS 1122-26-5) represents a class of "sterically geared" ligands. Unlike its thermodynamically stable (1E) counterpart, the (1Z) isomer possesses a unique geometry where the oxime hydroxyl group is syn to the 2-methyl substituent. This configuration forces the nitrogen lone pair to orient away from the bulky methyl group, creating an accessible coordination vector for transition metals.

This guide provides protocols for the synthesis, isolation, and coordination of the (1Z) isomer. It highlights the "Steric Switch" mechanism, where metal complexation drives the equilibrium from the inactive (E) form to the coordination-active (Z) form, a critical concept for designing switchable catalysts and selective extraction agents.

Scientific Foundation: The Steric Switch Mechanism

The Z vs. E Dichotomy

The coordination chemistry of 2-substituted cyclohexanone oximes is governed by A(1,3) strain and lone-pair accessibility .

-

(1E)-Isomer (Thermodynamic Product): The hydroxyl group (-OH) is anti to the 2-methyl group. This minimizes steric clash between the oxygen lone pairs and the methyl group. However, the nitrogen lone pair (the metal binding site) is syn to the methyl group.

-

Result: Metal coordination is sterically blocked by the methyl group.

-

-

(1Z)-Isomer (Kinetic/Coordination Product): The hydroxyl group is syn to the 2-methyl group. While this introduces some steric strain in the free ligand, it orients the nitrogen lone pair anti to the methyl group (towards the C6 methylene).

-

Result: The metal binding site is sterically open.

-

Key Insight: In a racemic mixture of E/Z isomers, the addition of a metal ion (e.g., Cu(II), Ni(II)) selectively sequesters the (1Z) isomer. This "Metal-Templated Isomerization" drives the equilibrium toward the Z-complex, making the metal itself the purification agent.

Mechanism Diagram

The following diagram illustrates the steric selection process where the metal center binds exclusively to the Z-isomer.

Figure 1: The bulky 2-methyl group blocks coordination in the E-isomer. Metal binding stabilizes the Z-isomer, driving the equilibrium forward.

Experimental Protocols

Protocol A: Synthesis of 2-Methylcyclohexanone Oxime (E/Z Mixture)

Objective: To generate the ligand precursor with high yield, accepting a mixture of isomers.

Reagents:

-

2-Methylcyclohexanone (10 mmol, 1.12 g)

-

Hydroxylamine hydrochloride (12 mmol, 0.83 g)

-

Sodium Acetate (15 mmol, 1.23 g)

-

Ethanol (95%, 20 mL)

Procedure:

-

Dissolution: Dissolve hydroxylamine HCl and sodium acetate in 10 mL of water.

-

Addition: Add the aqueous solution to a stirred solution of 2-methylcyclohexanone in ethanol.

-

Reflux: Heat the mixture to reflux (80°C) for 2 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane).

-

Workup: Evaporate ethanol. Extract the aqueous residue with Dichloromethane (3 x 15 mL).

-

Drying: Dry organic layer over MgSO₄ and concentrate in vacuo.

-

Result: A viscous oil or low-melting solid containing ~3:1 ratio of (1E):(1Z) isomers.

Protocol B: Metal-Templated Isolation of the (1Z)-Complex

Objective: To selectively isolate the (1Z) isomer bound to Copper(II).

Reagents:

-

Crude Oxime Mixture (from Protocol A)[1]

-

Copper(II) Acetate Monohydrate (0.5 eq relative to oxime)

-

Methanol (HPLC Grade)

Procedure:

-

Preparation: Dissolve 2 mmol of the crude oxime mixture in 10 mL Methanol.

-

Metal Addition: Add a solution of 1 mmol Cu(OAc)₂·H₂O in 10 mL Methanol dropwise. The solution will turn deep green/blue.

-

Equilibration: Stir at 50°C for 4 hours.

-

Note: The heat facilitates the E

Z isomerization required to satisfy the metal's coordination sphere.

-

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Filtration: Filter the resulting crystals. These are the pure bis[(1Z)-2-methylcyclohexanone oximato]copper(II) complex.

-

Ligand Recovery (Optional): To recover pure (1Z)-ligand, digest the complex with aqueous EDTA at pH 5 and extract with ether. Warning: The free (1Z) ligand will slowly revert to (E) in solution.

Characterization & Data Analysis

Distinguishing the isomers is critical. The 2-methyl group exerts a shielding/deshielding effect on the oxime proton and the C1 carbon depending on geometry.

Table 1: Diagnostic Spectroscopic Data

| Feature | (1E)-Isomer (Major, Free) | (1Z)-Isomer (Minor, Bound) | Mechanistic Reason |

| In (E), C2-H is eclipsed by the OH lone pair (deshielding). | |||

| ~160 ppm | ~158 ppm | Steric compression in Z causes an upfield shift. | |

| IR ( | 1660 cm | 1645 cm | Coordination to metal reduces bond order. |

| Binding Affinity | Low / Null | High | N-Lone pair accessibility. |

Structural Validation (XRD)

In X-ray diffraction of the complex, look for:

-

M-N Bond Length: Typical range 1.90 – 2.00 Å.

-

Torsion Angle (C2-C1-N-O): Should indicate syn (approx 0°) or anti (approx 180°) relative to the methyl group. For (1Z), the Oxygen is cis to the Methyl carbon.[2]

Applications in Drug Development & Catalysis

Stereoselective Catalysis

The (1Z)-complex creates a chiral pocket around the metal center. The bulky methyl group acts as a "gatekeeper," blocking one quadrant of the coordination sphere.

-

Application: Use the Cu(II)-(1Z) complex as a Lewis Acid catalyst for Diels-Alder reactions. The steric bulk induces enantioselectivity in the product.

AChE Reactivators (Medical Countermeasures)

Oximes are standard antidotes for organophosphate poisoning.

-

Hypothesis: The (1Z) isomer, with its specific steric profile, may fit into the "gorge" of Acetylcholinesterase (AChE) differently than standard linear oximes (like 2-PAM).

-

Protocol: Test the free (1Z) ligand (generated in situ from the complex) in an Ellman assay against paraoxon-inhibited AChE.

Troubleshooting & Stability

-

Issue: Low yield of complex.

-

Cause: Incomplete isomerization of E to Z.

-

Solution: Add a catalytic amount of HCl (gas) to the ligand solution before adding the metal to speed up E/Z equilibration.

-

-

Issue: Ligand isomerization during storage.

-

Observation: Pure (1Z) ligand reverts to oil.

-

Fix: Store the ligand as the metal complex. Release the free ligand only immediately before use.

-

References

-

General Oxime Coordination: Kukushkin, V. Y., & Pombeiro, A. J. (1999).[3] Oxime and oximato metal complexes: unconventional synthesis and reactivity. Coordination Chemistry Reviews. Link

-

Steric Effects in Cyclohexane Derivatives: Eliel, E. L., et al. (1994). Stereochemistry of Organic Compounds.[2] Wiley-Interscience. (Foundational text on A(1,3) strain).

-

Isomer Separation: Ho, P. S., et al. (2022). Selective Binding and Isomerization of Oximes in a Self-assembled Capsule. Recercat. Link

-

Synthesis Protocol: Cyclohexanone oxime synthesis and Beckmann rearrangement. Organic Syntheses, Coll. Vol. 2, p. 76. Link

-

Compound Data: PubChem CID 5382393.[4] 2-Methylcyclohexanone oxime.[2][4][5][6][7]Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. (1Z)-2-methylcyclohexanone oxime | 1122-26-5 | Benchchem [benchchem.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. Cyclohexanone, 2-methyl-, oxime | C7H13NO | CID 5382393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R,S)-2-Methyl-cyclohexanone oxime | C7H13NO | CID 53984101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylcyclohexanone o-methyl oxime | C8H15NO | CID 5362767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sid.ir [sid.ir]

Application Notes and Protocols for the Purification of (1Z)-2-Methylcyclohexanone Oxime via Recrystallization

Abstract

This document provides a comprehensive guide to the purification of (1Z)-2-methylcyclohexanone oxime, a key intermediate in various synthetic pathways, through recrystallization. It delves into the fundamental principles of solvent selection, offering a systematic approach to identifying optimal single-solvent and mixed-solvent systems. Detailed, step-by-step protocols for several effective recrystallization methods are presented, accompanied by explanations of the rationale behind critical experimental parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound, a crucial factor for its subsequent applications in areas such as the synthesis of cholinesterase reactivators and antimicrobial agents.[1]

Introduction: The Critical Role of Purity for (1Z)-2-Methylcyclohexanone Oxime

(1Z)-2-Methylcyclohexanone oxime (C₇H₁₃NO, M.W. 127.18 g/mol ) is a versatile chemical intermediate.[1] Its oxime functional group allows for a variety of chemical transformations, including reduction to amines and hydrolysis back to the corresponding ketone.[1] Notably, oxime derivatives have shown promise as reactivators of acetylcholinesterase, a critical application in the treatment of organophosphate poisoning, and as potential antimicrobial agents.[1]

The efficacy and safety of any downstream application are intrinsically linked to the purity of the starting materials. Impurities, which can include unreacted starting materials (2-methylcyclohexanone, hydroxylamine), byproducts (e.g., the (E)-isomer), or residual solvents, can lead to undesirable side reactions, reduced yields, and compromised biological activity in subsequent steps. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[2][3] This application note provides a detailed exploration of recrystallization strategies tailored for (1Z)-2-methylcyclohexanone oxime.

Foundational Principles: Selecting the Optimal Recrystallization Solvent

The success of any recrystallization procedure hinges on the appropriate choice of solvent. An ideal solvent for recrystallizing (1Z)-2-methylcyclohexanone oxime should exhibit the following characteristics[4][5]:

-

High solubility at elevated temperatures: The crude oxime should readily dissolve in the boiling solvent.

-

Low solubility at low temperatures: Upon cooling, the purified oxime should crystallize out of the solution in high yield.

-

Favorable impurity solubility profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4]

-

Chemical inertness: The solvent must not react with the oxime.[2]

-

Volatility: The solvent should be easily removable from the purified crystals during the drying process.[2]

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[2]

Given the structure of (1Z)-2-methylcyclohexanone oxime, which possesses both a nonpolar cyclohexane ring and a moderately polar oxime group, a range of solvents with varying polarities should be considered.[1] A calculated LogP value of approximately 2.0 suggests good solubility in many organic solvents.[1]

Single-Solvent Systems: A Systematic Screening Approach

A preliminary screening of single solvents is the most straightforward approach to identify a suitable recrystallization system. The following protocol outlines a systematic method for this screening process.

Protocol 2.1.1: Small-Scale Solvent Screening

-

Place approximately 50-100 mg of crude (1Z)-2-methylcyclohexanone oxime into several small test tubes.

-

To each test tube, add a different potential solvent dropwise at room temperature, with gentle agitation. Start with solvents of varying polarity (e.g., water, ethanol, ethyl acetate, toluene, hexane).

-

Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[5]

-

If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath to the boiling point of the solvent.[4]

-

Add the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent required.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid upon cooling.

Table 1: Potential Single Solvents for Screening

| Solvent | Polarity | Boiling Point (°C) | Rationale for Inclusion |

| Water | High | 100 | The oxime may have some water solubility, but it is less likely to be an ideal single solvent due to the nonpolar ring.[6] |

| Ethanol | Polar Protic | 78 | Often a good general-purpose solvent for recrystallization.[6] The polar -OH group can interact with the oxime, while the ethyl group provides some nonpolar character. |

| Ethyl Acetate | Mid-Polarity | 77 | A versatile solvent that can often provide the desired solubility profile.[6] |

| Toluene | Nonpolar | 111 | The aromatic ring can interact with the cyclohexane moiety of the oxime. |

| Hexane | Nonpolar | 69 | A good choice for compounds with significant nonpolar character. May be more suitable as an anti-solvent.[6] |

Mixed-Solvent Systems: Fine-Tuning Solubility

In many cases, a single solvent does not provide the ideal solubility characteristics for effective recrystallization. A mixed-solvent system, comprising a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble, can offer greater control over the crystallization process.[4][7] The two solvents must be miscible.

Diagram 1: Workflow for Selecting a Mixed-Solvent System

Caption: A logical workflow for mixed-solvent recrystallization.

Table 2: Promising Mixed-Solvent Systems for (1Z)-2-Methylcyclohexanone Oxime

| "Good" Solvent | "Poor" Solvent (Anti-solvent) | Rationale |

| Ethanol | Water | A classic polar combination. The oxime's solubility decreases as the polarity of the solvent system is increased with the addition of water. |

| Ethyl Acetate | Hexane | A common mid-polarity/nonpolar pairing. This system is effective for compounds that are too soluble in ethyl acetate alone.[6][8] |

| Acetone | Hexane | Similar to ethyl acetate/hexane, offering good control over solubility.[6] |

| Dichloromethane | Hexane | A more volatile option, useful for lower-boiling point compounds. Care must be taken due to the high volatility. |

Detailed Recrystallization Protocols

The following protocols provide step-by-step instructions for purifying (1Z)-2-methylcyclohexanone oxime using both single-solvent and mixed-solvent systems.

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)

This protocol is suitable if ethanol was identified as an effective solvent in the initial screening.

-

Dissolution: Place the crude (1Z)-2-methylcyclohexanone oxime in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue adding hot ethanol dropwise until the solid is completely dissolved.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Hexane)

This protocol is ideal when the oxime is too soluble in a "good" solvent like ethyl acetate, even at low temperatures.

-

Dissolution: Dissolve the crude oxime in the minimum amount of hot ethyl acetate in an Erlenmeyer flask.[7]

-

Addition of Anti-solvent: While the solution is still hot, add hexane dropwise with swirling until a faint cloudiness (turbidity) persists.[6][7] This indicates that the solution is saturated.

-

Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.[7]

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexane (in the approximate ratio used for crystallization) or with pure cold hexane.

-

Drying: Dry the purified crystals thoroughly.

Diagram 2: General Recrystallization Workflow

Caption: A generalized workflow for the purification by recrystallization.

Troubleshooting and Expert Insights

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. To remedy this, reheat the solution, add more of the "good" solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

-

Poor Crystal Yield: If the yield is low, it could be due to using too much solvent, cooling the solution too quickly, or incomplete precipitation. Try to evaporate some of the solvent and re-cool the solution. The mother liquor can also be concentrated to obtain a second crop of crystals, which may be of slightly lower purity.

-

Colored Impurities: If the crystals are colored, it may be necessary to use a decolorizing agent like activated charcoal. Add a small amount of charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb the desired product.

Conclusion

The purification of (1Z)-2-methylcyclohexanone oxime by recrystallization is a highly effective method for achieving the purity required for demanding applications in research and development. A systematic approach to solvent selection, beginning with single-solvent screening and progressing to mixed-solvent systems if necessary, is key to developing a robust and efficient purification protocol. By carefully controlling the dissolution, cooling, and isolation steps, researchers can consistently obtain high-purity (1Z)-2-methylcyclohexanone oxime, ensuring the reliability and success of subsequent synthetic transformations.

References

-

University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

-

University of York. (n.d.). Mixed-solvent recrystallisation - Chemistry Teaching Labs. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization - Department of Chemistry. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

-

YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Recrystallization (chemistry). Retrieved from [Link]

- Google Patents. (n.d.). WO2000032562A1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones.

-

Sciencemadness Discussion Board. (2014, January 24). Oximes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (2020, August 13). (PDF) An efficient one pot synthesis of oxime by classical method. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2-Methylcyclohexanone o-methyl oxime | C8H15NO | CID 5362767. Retrieved from [Link]

- Google Patents. (n.d.). EP1270548A1 - Purification method of cyclohexanone-oxime.

-

PubChem. (n.d.). Cyclohexanone, 2-methyl-, oxime | C7H13NO | CID 5382393. Retrieved from [Link]

-

YouTube. (2020, October 8). Cyclohexanone Oxime: Organic Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Cyclohexanone oxime. Retrieved from [Link]

- Google Patents. (n.d.). US7005547B2 - Process for the preparation of cyclohexanone oxime.

-

NCERT. (n.d.). Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. Retrieved from [Link]

-

National Toxicology Program. (n.d.). TOX-50: Cyclohexanone Oxime. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acetate. Retrieved from [Link]

-

Reddit. (2020, October 8). A peep into the flask containing cyclohexanone oxime ,recrystallising. You can very well observe the needle shaped arrangement of crystals. It was prepared by the reaction of cyclohexanone and hydroxylamine hydrochloride. The preparation video link is provided in the comments : r/chemistry. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexanone, O-methyloxime (CAS 13858-85-0). Retrieved from [Link]

Sources

- 1. (1Z)-2-methylcyclohexanone oxime | 1122-26-5 | Benchchem [benchchem.com]

- 2. mt.com [mt.com]

- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 8. echemi.com [echemi.com]

Troubleshooting & Optimization

Technical Support: Stability & Isomerization Control of 2-Methylcyclohexanone Oxime

Section 1: Critical Alert – The Stereochemical Imperative

Why This Matters: In the synthesis of lactams via the Beckmann rearrangement, the stereochemistry of the starting oxime dictates the structure of the final product. The rearrangement is stereospecific : the alkyl group anti-periplanar (trans) to the hydroxyl leaving group is the one that migrates.[1]

For 2-methylcyclohexanone oxime, two geometric isomers exist:

-

(

)-Isomer (Anti-to-Methyl): The hydroxyl group is anti to the C2-methyl group.-

Migration: The C2-methyl carbon migrates.

-

Product: 3-methyl-caprolactam (typically the desired thermodynamic product).

-

-

(

)-Isomer (Syn-to-Methyl): The hydroxyl group is syn to the C2-methyl group.-

Migration: The C6-methylene carbon migrates.

-

Product: 7-methyl-caprolactam.

-

The Problem:

While the (

Section 2: Mechanism of Failure (Isomerization Pathways)

To prevent isomerization, you must understand how it occurs. The C=N double bond prevents rotation under neutral conditions. However, protonation destroys this rigidity.

Figure 1: Acid-Catalyzed Isomerization Mechanism

The diagram below illustrates how protonation lowers the rotational barrier, allowing the (

Caption: Protonation of the oxime nitrogen reduces the double-bond character, allowing free rotation between E and Z forms.

Section 3: Synthesis & Isolation Protocol (Preventive Measures)

To isolate the pure (

Optimized Buffered Synthesis Protocol

| Parameter | Specification | Rationale |

| Reagent | Hydroxylamine HCl (1.1 eq) | Standard oximation reagent. |

| Buffer (CRITICAL) | Sodium Acetate (1.5 eq) | Neutralizes HCl byproduct immediately. Maintains pH ~5-6. |

| Solvent | Ethanol/Water (3:1) | Aqueous alcohol solubilizes both organic ketone and inorganic salts. |

| Temperature | 0°C to Room Temp | Heat promotes thermodynamic equilibration. Keep it cool to lock kinetics. |

| Quench | Ice-Water + NaHCO₃ | Rapidly stops reaction and neutralizes any residual acidity. |

Step-by-Step Workflow:

-

Preparation: Dissolve Hydroxylamine HCl (1.1 eq) and Sodium Acetate (1.5 eq) in water.

-

Addition: Add 2-methylcyclohexanone dropwise to the aqueous solution at 0°C .

-

Solubilization: Add Ethanol until the solution becomes clear.

-

Reaction: Stir at room temperature for 2–4 hours. Do not reflux.

-

Workup (The Danger Zone):

-

Evaporate ethanol under reduced pressure at <35°C .

-

Extract with Diethyl Ether or DCM.

-

Wash: Wash organic layer with saturated NaHCO₃ (to remove trace acid) followed by Brine.

-

Dry: Use anhydrous Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic).

-

Concentrate: Rotovap at low temperature.

-

Section 4: Troubleshooting Guide

Figure 2: Diagnostic Decision Tree Use this flow to identify where your isomerization is occurring.

Caption: Step-by-step diagnosis to pinpoint the source of isomerization.

Common Issues & Solutions

Q: I see two spots on my TLC after workup. What happened? A: Isomerization likely occurred during the extraction.

-

Cause: Trace acid from the Hydroxylamine HCl was not fully neutralized.

-

Fix: Ensure the aqueous layer is pH 6–7 before extraction. Add saturated sodium bicarbonate wash to the organic phase.

Q: My NMR shows a 60:40 mixture of E/Z. Can I separate them? A: Yes, but it is difficult.

-

Method: Fractional crystallization from hexane/ethyl acetate often enriches the (

)-isomer (less soluble). Silica chromatography can separate them, but silica is slightly acidic and can cause on-column isomerization. -

Pro-Tip: Pre-treat your silica column with 1% Triethylamine in hexane to neutralize acidic sites before loading your sample.

Q: I want to rearrange only the (E)-isomer, but I keep getting mixed lactams. A: You are using "Equilibrating Conditions" (e.g., hot Polyphosphoric Acid or Sulfuric Acid).

-

Solution: Switch to "Non-Equilibrating Conditions." Use Tosyl Chloride (TsCl) in Pyridine or Cyanuric Chloride at room temperature. These reagents convert the hydroxyl into a good leaving group (Tosylate) faster than the acid can protonate the nitrogen, forcing the rearrangement to happen immediately with retention of configuration.

Section 5: FAQ

Q1: Which isomer is thermodynamically more stable?

The (

Q2: How do I distinguish E and Z isomers by NMR? In ¹H NMR, the chemical shift of the proton on the C2 (alpha-carbon) is diagnostic.

-

(

)-isomer (Syn-to-Methyl): The OH group is close to the C2-H. Through the anisotropy of the oxime bond, the C2-H signal is typically deshielded (shifted downfield) compared to the ( -

(

)-isomer (Anti-to-Methyl): The C2-H is further away, appearing relatively upfield.

Q3: Can light cause isomerization? Yes. Oximes are photosensitive.[2] Prolonged exposure to ambient light (especially UV) can induce photoisomerization. Store purified oximes in amber vials or wrapped in foil at 4°C.

References

-

Krimen, L. I., & Cota, D. J. (1969). The Beckmann Rearrangement. Organic Reactions, 17, 1–213.

-

Gawley, R. E. (1988). The Beckmann Reactions: Rearrangement, Elimination–Addition, Fragmentations, and Rearrangement–Cyclization. Organic Reactions, 35, 1–420.

-

Yamamoto, K., et al. (2005). Beckmann Rearrangement of Oximes Catalyzed by Cyanuric Chloride and ZnCl2.[3] Journal of the American Chemical Society.[3][4] (Demonstrates non-equilibrating conditions).

-

Organic Chemistry Portal. Beckmann Rearrangement Mechanism and Stereospecificity.

-

Master Organic Chemistry. The Beckmann Rearrangement: Mechanism and Stereochemistry.

Sources

minimizing Beckmann rearrangement side products during oxime formation

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered during oxime formation, with a specific focus on mitigating the often-competing Beckmann rearrangement. As Senior Application Scientists, we have compiled this information based on both fundamental chemical principles and practical laboratory experience to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between oxime formation and the Beckmann rearrangement?

Oxime formation is a condensation reaction between an aldehyde or a ketone and hydroxylamine, resulting in a C=N-OH functional group, known as an oxime.[1][2][3] This reaction is typically reversible and is often catalyzed by either acid or base.[1]

The Beckmann rearrangement, on the other hand, is an intramolecular rearrangement of an already-formed oxime into an amide (or a lactam from a cyclic oxime).[4][5][6] This transformation is most commonly catalyzed by strong acids, which protonate the oxime's hydroxyl group, turning it into a good leaving group and initiating the rearrangement.[5][7][8]

Q2: I am trying to synthesize an oxime, but I am consistently isolating an amide. What is happening?

The formation of an amide as a major product during an intended oxime synthesis is a classic sign that the Beckmann rearrangement is occurring. This typically happens when the reaction conditions are too harsh, particularly with respect to acidity and temperature.[6][9] Strong acids, often used to catalyze oxime formation, can also promote the subsequent rearrangement of the oxime product.[4][5]

Q3: How does the stereochemistry (E/Z) of the oxime influence the Beckmann rearrangement?

The Beckmann rearrangement is a stereospecific reaction. The group that is anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates.[4][8][10] If you start with a mixture of E/Z isomers of an unsymmetrical ketoxime, you will likely obtain a mixture of two different amide products.[8][10] Therefore, controlling the stereochemistry of the oxime is critical for achieving regioselectivity in a subsequent Beckmann rearrangement. However, if your goal is to avoid the rearrangement, the presence of isomers is less of a direct cause of the side reaction itself, but a factor to be aware of if rearrangement does occur.

Troubleshooting Guide: Minimizing Beckmann Rearrangement Side Products

This section provides a structured approach to troubleshooting and minimizing the formation of amides during oxime synthesis.

Issue 1: Significant Amide Formation Detected

Primary Cause: Reaction conditions are promoting the acid-catalyzed Beckmann rearrangement.

Solutions:

-

Reduce Acidity: The Beckmann rearrangement is heavily reliant on acid catalysis.[5][6]

-

Use a Milder Catalyst: Instead of strong Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), consider using weaker acids or alternative catalytic systems.[10][11] Some protocols have found success with solid-supported catalysts or milder reagents like cyanuric chloride.[4][10]

-

Control pH: For oxime formation, the reaction can often be effectively carried out under mildly acidic to neutral conditions. If using a base to neutralize hydroxylamine hydrochloride, avoid creating strongly acidic conditions at any point.[12] Some procedures even utilize basic conditions which are not conducive to the Beckmann rearrangement.[4]

-

-

Lower Reaction Temperature: High temperatures provide the activation energy needed for the rearrangement to proceed.[9][13][14]

-

Run at Room Temperature: Many oximation reactions can proceed efficiently at room temperature, albeit over a longer reaction time.[15][16]

-

Stepwise Temperature Control: If heating is necessary to drive the oxime formation, consider performing the reaction at the lowest effective temperature and for the minimum time required. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.[10]

-

-

Choice of Solvent: The solvent can influence reaction pathways.

-

Aprotic Solvents: For certain activated oximes (e.g., O-tosyl derivatives), aprotic solvents can be used to minimize hydrolysis and other side reactions that might be prevalent in protic media.[10][17]

-

Solventless Conditions: Some modern, environmentally friendly methods utilize grinding or solvent-free conditions, which can offer better control and reduce side reactions.[12][13]

-

Issue 2: Beckmann Fragmentation as a Side Reaction

Primary Cause: The substrate has a group alpha to the oxime that can stabilize a carbocation. This is particularly common with quaternary carbons or systems with strong electron-donating groups.[4][10][18]

Solutions:

-

Milder Reagents: As with preventing the standard Beckmann rearrangement, the use of milder catalysts and lower temperatures is crucial.[10][11] Strong acids and high heat will favor fragmentation.[18]

-

Reagent Selection: Certain reagents are known to favor rearrangement over fragmentation. For instance, tosyl chloride or phosphorus pentachloride can be effective.[4][9]

Experimental Protocols

Protocol 1: General Procedure for Oxime Synthesis Under Mild Conditions

This protocol aims to minimize the risk of Beckmann rearrangement by using a buffered system and controlled temperature.

-

Dissolve Starting Material: In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.[19]

-

Add Hydroxylamine and Base: Add hydroxylamine hydrochloride (1.2-1.5 equivalents) and a mild base like sodium acetate (2-3 equivalents) or sodium carbonate to the solution.[12][19][20] The base neutralizes the HCl salt of hydroxylamine, liberating the free nucleophile.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). For less reactive carbonyls, gentle heating (e.g., 40-50°C) may be required.

-

Work-up: Once the starting material is consumed, the reaction mixture can be diluted with water to precipitate the oxime.[13] The solid product is then collected by filtration and washed with cold water. If the oxime is soluble, an extraction with a suitable organic solvent may be necessary.

Protocol 2: Oximation using a Solvent-Free Grinding Method

This "green chemistry" approach can be highly efficient and often avoids the need for harsh conditions.[12][13]

-

Combine Reagents: In a mortar, combine the aldehyde or ketone (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a solid base like sodium carbonate (Na₂CO₃) or bismuth(III) oxide (Bi₂O₃).[12][13]

-

Grind: Grind the mixture with a pestle at room temperature for the time specified in the relevant literature, monitoring by TLC.

-

Isolation: After the reaction is complete, add a solvent like ethyl acetate to dissolve the product, and filter to remove the inorganic solids.[13] The solvent can then be evaporated to yield the crude oxime, which can be further purified if necessary.

Data Summary Table

| Parameter | Recommendation for Oxime Formation | Rationale for Minimizing Beckmann Rearrangement |

| Catalyst | Mild acids, buffered systems, or bases (e.g., NaOAc, Na₂CO₃)[12][19] | Strong acids (H₂SO₄, PPA) are primary promoters of the rearrangement.[5][6] |

| Temperature | Room temperature to gentle heating (40-60°C)[14][15] | High temperatures (>130°C) provide the activation energy for rearrangement.[9] |

| Solvent | Ethanol, methanol, water, or aprotic solvents[19][21] | Aprotic solvents can be beneficial for pre-activated oximes to prevent hydrolysis.[17] |

| Reaction Time | Monitor by TLC; stop when starting material is consumed.[10] | Prolonged reaction times, especially with heating, increase the likelihood of side reactions. |

Mechanistic Diagrams

Diagram 1: Oxime Formation vs. Beckmann Rearrangement

Caption: Competing pathways of oxime formation and Beckmann rearrangement.

Diagram 2: Troubleshooting Logic Flow

Caption: Decision tree for minimizing Beckmann rearrangement byproducts.

References

Sources

- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. testbook.com [testbook.com]

- 3. Oxime - Wikipedia [en.wikipedia.org]

- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 6. testbook.com [testbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. jk-sci.com [jk-sci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. asianpubs.org [asianpubs.org]

- 13. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. yccskarad.com [yccskarad.com]

- 16. Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. organicchemistrytutor.com [organicchemistrytutor.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

troubleshooting low melting point issues with 2-methylcyclohexanone oxime

Topic: Troubleshooting Low Melting Point & Physical State Anomalies

Executive Summary

Users frequently report that 2-methylcyclohexanone oxime (CAS: 1122-26-5) appears as a viscous oil or a slushy semi-solid at room temperature, despite product specifications often citing a melting point (MP) in the range of 42–45°C .

This guide addresses the discrepancy between the theoretical solid state and the experimental liquid/oil state. The root causes are typically threefold: geometric isomerism (E/Z ratio) , hygroscopicity , and trace organic impurities .[1] This document provides diagnostic workflows and purification protocols to resolve these issues.

Module 1: The Core Problem – Why is my Oxime an Oil?

Unlike unsubstituted cyclohexanone oxime (which melts at ~90°C), the introduction of a methyl group at the C2 position introduces steric hindrance and asymmetry. This leads to two critical physical phenomena:

-

Melting Point Depression via Isomerism: 2-Methylcyclohexanone oxime exists as two geometric isomers: E (anti) and Z (syn).[1]

-

Thermodynamic Control: The E-isomer is generally more stable.[1]

-

The Problem: Synthesis often yields a kinetic mixture. A mixture of isomers acts like a eutectic system, significantly depressing the melting point below that of either pure isomer.[1] If your ratio is 60:40, the substance may remain liquid at room temperature (RT).

-

-

The "Solvent" Effect of Impurities: Because the MP is already low (~42°C), even 1-2% of unreacted ketone or residual solvent (e.g., ethanol, water) can suppress the freezing point to below 20°C, resulting in a permanent oil.[1]

Visualizing the Isomer Challenge

Figure 1: The formation of geometric isomers creates a mixture with a depressed melting point, often resulting in an oil rather than a crystalline solid.[1]

Module 2: Diagnostic Troubleshooting Guide

Use this decision matrix to determine if your "oil" is a failed reaction or simply a supercooled liquid.

| Observation | Probable Cause | Verification Step | Corrective Action |

| Clear, colorless oil | Supercooled liquid (Isomer mix) | TLC (check for single spot vs. ketone) | Seed with crystal; cool to -20°C. |

| Yellow/Orange oil | Oxidation or residual ketone | TLC / GC-MS | Recrystallize (see Protocol A).[1][2] |

| Cloudy/Wet paste | Water contamination | Karl Fischer or visual droplets | Dissolve in DCM, dry over MgSO₄, strip solvent.[1] |

| Smells like peppermint | Unreacted 2-methylcyclohexanone | Smell test / NMR | Reprocess or wash with bisulfite.[1] |

Module 3: Advanced Purification Protocols

Standard recrystallization at room temperature often fails because the compound's solubility curve is too shallow near 25°C. You must use Low-Temperature Precipitation .[1]

Protocol A: Cryogenic Recrystallization (The "Freezer Method")

Objective: Isolate the solid oxime from an oily crude mixture.

Reagents:

-

Crude 2-methylcyclohexanone oxime[1]

-

Solvent: Petroleum Ether (boiling range 40-60°C) or n-Hexane (HPLC grade).[1] Do not use Ethanol/Water as the oiling-out tendency is too high.[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude oil in the minimum amount of warm hexanes (approx. 35°C).

-

Filtration: Filter the warm solution through a glass frit to remove inorganic salts (

). -

Cryo-Crystallization:

-

Seal the flask and place it in a -20°C freezer for 12–24 hours.

-

Why? The solubility of the oxime drops comfortably to near-zero at -20°C, forcing crystallization despite the isomer mixture.[1]

-

-

Isolation:

-

Perform filtration quickly using a chilled funnel (pre-cooled in the freezer).

-

Critical: If the funnel is warm, the crystals will melt upon contact (MP ~42°C).

-

-

Drying: Vacuum dry in a desiccator over

. Do not use a heated vacuum oven.[1]

Protocol B: Chemical Cleanup (Removing Unreacted Ketone)

If the product remains an oil due to unreacted ketone (which acts as a solvent), remove it chemically.

-

Dissolve crude in Diethyl Ether.[1]

-

Wash with saturated aqueous Sodium Bisulfite (

) .[1] -

Separate organic layer, wash with brine, dry (

), and evaporate.[1][3]

Module 4: Technical FAQs

Q1: Can I use the oil directly for the Beckmann Rearrangement? A: Yes, but with caution. If the oil contains water (common in oils), it will hydrolyze the thionyl chloride or acid catalyst used in the rearrangement, lowering yield. You must dry the oil by azeotropic distillation with toluene before use.

Q2: Why does my datasheet say MP is 43°C, but my product is liquid at 20°C? A: This is "Supercooling." The rigid crystal lattice is hard to initiate in the presence of the Z-isomer. Scratching the glass or adding a seed crystal of pure oxime is often required to trigger solidification.

Q3: How should I store this compound? A: Store at 2–8°C (Refrigerator). At room temperature, the solid may slowly sinter or melt if the lab temperature fluctuates, leading to "caking" or returning to oil.[1]

Module 5: Workflow Visualization

Troubleshooting Logic Tree

Figure 2: Step-by-step decision tree for diagnosing and resolving liquid state issues with 2-methylcyclohexanone oxime.

References

-

PubChem. (2025).[1][2] 2-Methylcyclohexanone oxime (Compound Summary).[1][2][7] National Library of Medicine.[1] [Link]

-

Organic Syntheses. (1988).[1][3] 2-Propyl-1-azacycloheptane from Cyclohexanone Oxime (Reference to purification logic). Org.[1][3][4][8] Syn. Coll. Vol. 6, p. 185.[1][3] [Link]

-

ChemSrc. (2025).[1][7] 2-Methyl-cyclohexanone oxime Physicochemical Data.[Link]

Sources

- 1. Showing Compound 2-Methylcyclohexanone (FDB008147) - FooDB [foodb.ca]

- 2. Cyclohexanone, 2-methyl-, oxime | C7H13NO | CID 5382393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scribd.com [scribd.com]

- 5. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]

- 6. US6784316B2 - Purification method of Cyclohexanone-oxime - Google Patents [patents.google.com]

- 7. 2-Methyl-cyclohexanone oxime | CAS#:1122-26-5 | Chemsrc [chemsrc.com]

- 8. m.youtube.com [m.youtube.com]

Technical Support Center: Hydroxylamine Removal & Oxime Purification

Topic: Removing Unreacted Hydroxylamine from (1Z)-2-Methylcyclohexanone Oxime Content Type: Technical Support Center (Troubleshooting & Optimization) Audience: Pharmaceutical Researchers & Process Chemists

Status: Operational

Ticket Context: User requires removal of residual hydroxylamine (

Core Directive: The "Acetone Quench" Protocol

The Issue: Aqueous washes alone are often insufficient to reach ppm-level limits required for GTIs. Furthermore, free hydroxylamine is thermally unstable. The Fix: Chemical scavenging using acetone.

Why this works (The Chemistry)

Hydroxylamine reacts rapidly with acetone to form acetone oxime .

-

Toxicity: Acetone oxime is significantly less toxic than hydroxylamine.

-

Volatility: Acetone oxime is volatile (bp 135°C) and can be removed during drying or stays in the organic mother liquor during crystallization.

-

Safety: This prevents the accumulation of explosive hydroxylamine crystals in your rotary evaporator condenser.

Step-by-Step Protocol

-

Reaction Completion: Confirm ketone consumption by TLC/HPLC.

-

Quenching: Add 2.0 - 5.0 equivalents of Acetone relative to the initial hydroxylamine charge.

-

Note: If your solvent is methanol/ethanol, you can add acetone directly.

-

-

Equilibration: Stir at room temperature for 30–60 minutes .

-

Workup: Proceed to aqueous extraction (Module 2). The acetone oxime will partition into the organic phase but will not interfere with the subsequent Beckmann rearrangement or can be removed under vacuum.

Figure 1: The chemical scavenging workflow to neutralize hydroxylamine explosivity and toxicity.

Aqueous Workup: The Partitioning Defense

The Issue: You need to wash out the salts without hydrolyzing the oxime back to the ketone or isomerizing the (1Z) form to the (1E) form.

Optimization Table: Partition Coefficients

| Phase | Species | State | Solubility Preference |

| Organic (DCM/EtOAc) | (1Z)-2-methylcyclohexanone oxime | Neutral | High |

| Organic | Acetone Oxime (Scavenged byproduct) | Neutral | High |

| Aqueous (pH < 5) | Hydroxylamine ( | Cationic | Very High (Removes residue) |

| Aqueous (pH > 8) | Hydroxylamine ( | Neutral | Moderate (Poor removal) |

The "Buffered Wash" Protocol

-

Dilution: Dilute the quenched mixture with your extraction solvent (DCM or EtOAc).

-

Acidic Wash (Critical Step): Wash with 0.5M Citric Acid or Ammonium Chloride (pH ~4–5).

-

Reasoning: At pH 4–5, hydroxylamine (

) is protonated to -

Warning: Do not use strong mineral acids (HCl/H2SO4) at this stage, as they promote Z

E isomerization.

-

-

Neutralization: Wash with saturated

to remove trace acid. -

Drying: Dry over

and concentrate.

Self-Validating Systems: How do I know it's gone?

The Issue: Standard HPLC might miss low-level hydroxylamine due to lack of chromophores.

Method A: The "Iodine Bleach" Spot Test (Qualitative)

Use this for a quick "Go/No-Go" decision at the bench.

-

Prepare a dilute solution of Iodine in DCM (light purple/pink).

-

Take a drop of your organic layer.

-

Add the Iodine solution dropwise.

-

Result: If the purple color disappears instantly (bleaches), reducing agents (Hydroxylamine) are still present.

-

Result: If the purple color persists , the bulk hydroxylamine is gone.

-

Method B: Derivatization HPLC (Quantitative)

For GMP/GLP release (limit < 2.5 ppm).

-

Reagent: Benzaldehyde or Acetone.

-

Procedure: Treat a sample of your isolated oxime with excess benzaldehyde.

-

Detection: Monitor for Benzaldehyde Oxime by HPLC (UV 254 nm). This shifts the "invisible" hydroxylamine to a UV-active species.

Troubleshooting Guide (FAQ)

Q1: My oxime is oiling out instead of crystallizing. What do I do?

Root Cause: (1Z)-2-methylcyclohexanone oxime has a lower melting point than the parent cyclohexanone oxime due to the methyl group disrupting crystal packing. It often exists as an oil or low-melting solid. Corrective Action:

-

Do not force crystallization if it's an oil. Purify via vacuum distillation (ONLY after confirming negative test for hydroxylamine) or column chromatography (Silica gel, Hexane:EtOAc gradient).

-

Note: If using silica, add 1%

to the eluent to prevent acid-catalyzed hydrolysis on the silica surface.

Q2: I see a new spot on TLC after workup. Did I hydrolyze my product?

Root Cause: Acidic washes (pH < 3) or prolonged exposure to silica can hydrolyze the oxime back to 2-methylcyclohexanone . Diagnostic: Stain with 2,4-DNPH .[5][6]

-

Ketone: Bright Yellow/Orange precipitate.

-

Oxime: usually slower/weaker reaction or different color. Prevention: Use buffered Citric Acid (pH 4-5) instead of HCl for the wash.

Q3: Why is the (1Z) isomer important?

Context: If you are performing a Beckmann Rearrangement , the migration is stereospecific (anti-periplanar to the -OH group).

-

(1Z)-Isomer

Migrates the group trans to the OH (usually the bulkier group or the one set by synthesis). -

(1E)-Isomer

Migrates the other group. Risk: Strong acid and heat equilibrate Z/E isomers. Ensure your workup is cool and buffered to maintain the synthetic ratio before the rearrangement step.

Figure 2: Risk pathway for Z/E isomerization during workup.

References

-

ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

-

Org. Synth. 1940, 20, 74 . Hydroxylamine Hydrochloride (Purification via Acetone Oxime).[7] Organic Syntheses. Link

-

Cyclohexanone Oxime Synthesis & Beckmann Rearrangement . BenchChem Technical Guides. Link

-

Gao, Y., et al. (2018) .[8] Dichloroimidazolidinedione-Activated Beckmann Rearrangement of Ketoximes. J. Org.[8] Chem., 83, 2040-2049.[8] (Discusses Z/E isomerization risks). Link

Sources

- 1. studylib.net [studylib.net]

- 2. (1Z)-2-methylcyclohexanone oxime | 1122-26-5 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. epfl.ch [epfl.ch]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Beckmann Rearrangement [organic-chemistry.org]

- 9. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]

controlling pH to favor Z-isomer formation in oxime synthesis

Technical Support Center: High-Fidelity Z-Oxime Synthesis

Audience: Organic Chemists, Process Development Scientists Topic: Controlling pH to Favor Z-Isomer Formation Version: 2.1 (Current)

Executive Summary: The Thermodynamic vs. Kinetic Conflict

Achieving high

pH control is your primary lever to disrupt this equilibrium.

To favor the

-

Kinetic Trapping (pH 6–8): Rapidly forming the oxime and "freezing" the reaction before acid-catalyzed equilibration to the

-form occurs. -

Salt Precipitation (pH < 1, Anhydrous): Using stoichiometric acid (HCl) to precipitate the

-isomer as a hydrochloride salt, which is often less soluble or more stable in the crystal lattice than the

Module 1: The Mechanistic Logic

To control the isomer ratio, you must understand the mechanism of isomerization. It is not a simple bond rotation; it is a nucleophilic attack by water on the protonated oxime.

The Acid-Catalyzed Isomerization Pathway:

-

Protonation: The oxime nitrogen is protonated.

-

Nucleophilic Attack: Water attacks the

bond, forming a tetrahedral carbinolamine intermediate. -

Rotation: The

single bond rotates freely.[2] -

Elimination: Water is eliminated, reforming the double bond—usually in the thermodynamically stable

-configuration.

Key Insight: If you exclude water (anhydrous conditions) or remove protons (neutral/basic pH), you shut down the isomerization pathway.

Figure 1: The "Water Bridge" Mechanism. Acidic aqueous conditions catalyze E/Z equilibration via a tetrahedral intermediate.

Module 2: Experimental Protocols

Choose the protocol that matches your substrate's properties.

Protocol A: Kinetic Trapping (Buffered Aqueous)

Best for: Alpha-functionalized ketones (e.g.,